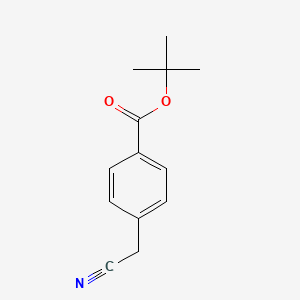

Tert-butyl 4-(cyanomethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

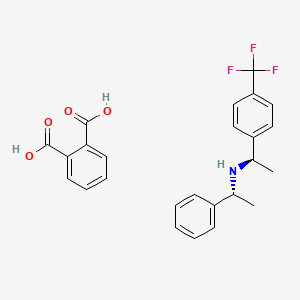

Tert-butyl 4-(cyanomethyl)benzoate, also known as TBCM, is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is widely used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Tert-butyl 4-(cyanomethyl)benzoate has been used in the study of crystal structures. The molecular structure of this compound has been analyzed and reported in scientific literature . The presence of two tert-butyl groups around the carbonyl can make it more stable .

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

Tert-butyl 4-(cyanomethyl)benzoate derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This is attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Acetonization

This compound has been used in acetonization studies, which is a process that involves the conversion of cellulose into acetone .

Boc Protection

Tert-butyl 4-(cyanomethyl)benzoate has been used in Boc protection studies. Boc protection is a process used in organic synthesis to protect functional groups from reacting during a chemical reaction .

N-methoxy-N-methyl Amidation

This compound has also been used in N-methoxy-N-methyl amidation studies . This is a process used in organic synthesis to introduce an amide functional group into a molecule .

Radical Transfer

Tert-butyl 4-(cyanomethyl)benzoate has been used in studies involving radical transfer. The tert-butoxy radical and benzoate radical are transferred through the thermal homolytic scission of TBPB .

Generation of Cyanomethyl Radical

The cyanomethyl radical is generated by the hydrogen abstraction of acetonitrile by the tert-butoxy radical or benzoate radical releasing tert-butanol or benzoic acid .

Mecanismo De Acción

Target of Action

Tert-butyl 4-(cyanomethyl)benzoate is a complex organic compound that primarily targets the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It undergoes free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . The reactions can be either SN1 or SN2, depending on the nature of the benzylic halides . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide . This reaction occurs at room temperature and results in the synthesis of various derivatives of tert-butyl peresters .

Result of Action

The result of the compound’s action is the formation of various derivatives of tert-butyl peresters . These derivatives are important in organic transformations, particularly as oxidants in oxidation reactions .

Action Environment

The action, efficacy, and stability of Tert-butyl 4-(cyanomethyl)benzoate can be influenced by various environmental factors. For instance, the rate of reaction can be affected by temperature . Moreover, the presence of other chemicals, such as N-bromosuccinimide (NBS), can also influence the compound’s reactions .

Propiedades

IUPAC Name |

tert-butyl 4-(cyanomethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMNGBKFGGNJGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)

![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2373368.png)

![N-(3,4-dimethylphenyl)-4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2373369.png)

![2-Chloro-N-[5-(ethyl-phenyl-sulfamoyl)-2-methoxy-phenyl]-acetamide](/img/structure/B2373371.png)

![{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid](/img/structure/B2373373.png)